molecular formula C15H12BrNO B13552757 4-(benzyloxy)-3-bromo-1H-indole

4-(benzyloxy)-3-bromo-1H-indole

Cat. No.: B13552757
M. Wt: 302.16 g/mol
InChI Key: YNURYPCWFJAECY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromo-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of a benzyloxy group at the 4-position and a bromine atom at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-bromo-1H-indole typically involves the bromination of 4-(benzyloxy)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 3-position of the indole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-bromo-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.

Major Products Formed

    Substitution: Formation of 3-substituted indoles.

    Oxidation: Formation of indole-3-quinones.

    Reduction: Formation of 3-hydroxyindoles.

    Coupling: Formation of biaryl indoles.

Scientific Research Applications

4-(Benzyloxy)-3-bromo-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-bromo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-bromo-1H-indole is unique due to the presence of both a benzyloxy group and a bromine atom on the indole ring

Properties

IUPAC Name

3-bromo-4-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-12-9-17-13-7-4-8-14(15(12)13)18-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURYPCWFJAECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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